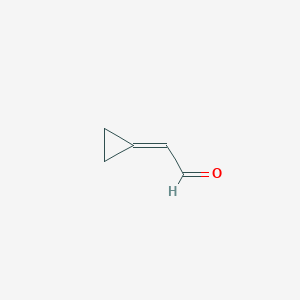![molecular formula C9H20ClNO2 B13923051 [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with hydroxymethyl and isopropylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutanone with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and isopropylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol with similar structural features but lacking the isopropylamino group.
Isopropylamine: An amine with a similar functional group but without the cyclobutyl ring.
Cyclobutanone: A ketone with a cyclobutyl ring, used as a precursor in the synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H20ClNO2 |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-3-(propan-2-ylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)10-8-3-9(4-8,5-11)6-12;/h7-8,10-12H,3-6H2,1-2H3;1H |
Clave InChI |
RADIIIZJVRWGMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CC(C1)(CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
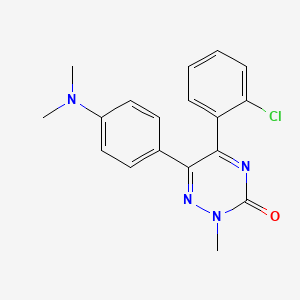

![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
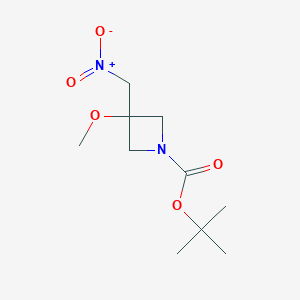
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
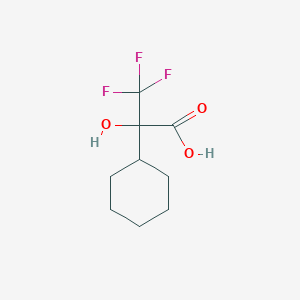



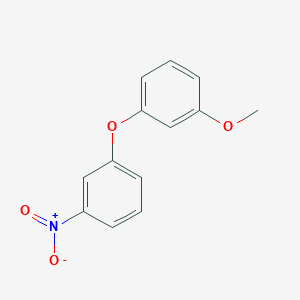
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
